![molecular formula C7H9N3O4 B2830774 ethyl (3-nitro-1H-pyrazol-1-yl)acetate CAS No. 102039-43-0](/img/structure/B2830774.png)
ethyl (3-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 . It has a molecular weight of 199.17 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as ethyl (3-nitro-1H-pyrazol-1-yl)acetate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of ethyl (3-nitro-1H-pyrazol-1-yl)acetate comprises two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The InChI key for this compound is AOTWNAYPOPITHS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds are diverse and can be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a solid compound with a melting point of 97°C . It has a predicted boiling point of 331.7±22.0 °C and a predicted density of 1.41±0.1 g/cm3 .Scientific Research Applications
Energetic Materials and Explosives
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a promising candidate for the development of energetic materials. Researchers have explored its use in explosives due to its favorable energetic properties. These materials are essential for applications such as propellants, pyrotechnics, and military ordnance. Further investigations into its stability, sensitivity, and performance are ongoing .
Antitumor Potential
The compound’s nitro group and pyrazole ring contribute to its biological activity. Some derivatives of ethyl (3-nitro-1H-pyrazol-1-yl)acetate have demonstrated antitumor effects against various cancer cell lines. Researchers continue to explore its potential as an anticancer agent .
Antiparasitic Agents
Certain derivatives of this compound exhibit antiparasitic activity. For instance, they have been evaluated against protozoan parasites, including Trypanosoma and Leishmania species. These findings suggest a potential role in combating parasitic infections .
Antibacterial Properties
Studies have indicated that ethyl (3-nitro-1H-pyrazol-1-yl)acetate derivatives possess antibacterial properties. Researchers have investigated their efficacy against both Gram-positive and Gram-negative bacteria. These compounds could contribute to the development of new antibiotics .
Antiviral Agents
The compound’s structural features make it an interesting candidate for antiviral drug development. Researchers have explored its potential against various viruses, including RNA viruses. Further studies are needed to assess its efficacy and safety .
Molecular Simulation Studies
In silico studies have been conducted to understand the binding interactions of ethyl (3-nitro-1H-pyrazol-1-yl)acetate derivatives with specific protein targets. For example, molecular simulations revealed its favorable binding pattern in the active site of Leishmania major pteridine reductase 1 (LmPTR1), which is associated with antipromastigote activity .
Safety and Hazards
Future Directions
The future directions for research on ethyl (3-nitro-1H-pyrazol-1-yl)acetate and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Mechanism of Action
Target of Action
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a complex compound that likely interacts with multiple targets. Pyrazole derivatives, which include ethyl (3-nitro-1H-pyrazol-1-yl)acetate, have been found to exhibit a broad range of biological activities, suggesting they interact with various cellular targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, and antimicrobial activities .
Result of Action
Pyrazole derivatives have been found to exhibit a variety of biological activities, suggesting they have significant effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often impact the action of similar compounds .
properties
IUPAC Name |
ethyl 2-(3-nitropyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-3-6(8-9)10(12)13/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWNAYPOPITHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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